8-[(4-fluorophenyl)methoxy]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline
Description
8-[(4-Fluorophenyl)methoxy]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline is a structurally complex quinoline derivative with three key features:
Quinoline Core: A bicyclic aromatic system that serves as the scaffold for functional group attachment.
2-[4-(Furan-2-carbonyl)piperazin-1-yl] Group: A piperazine ring at position 2, modified with a furan-2-carbonyl moiety, which may influence electron distribution and hydrogen-bonding capacity .
This compound’s design combines elements of fluorinated aromatics, heterocyclic amines, and carbonyl-containing linkers, making it a candidate for studies in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes influenced by quinoline-based scaffolds .
Properties
IUPAC Name |
[4-[8-[(4-fluorophenyl)methoxy]quinolin-2-yl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O3/c26-20-9-6-18(7-10-20)17-32-21-4-1-3-19-8-11-23(27-24(19)21)28-12-14-29(15-13-28)25(30)22-5-2-16-31-22/h1-11,16H,12-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMJQQJPEFHOPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)F)C=C2)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-[(4-fluorophenyl)methoxy]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the quinoline core: This can be achieved through various methods, including the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the 4-fluorophenyl group: This step involves the use of a fluorinated benzene derivative, which is introduced through electrophilic aromatic substitution or cross-coupling reactions.
Attachment of the furan-2-carbonyl group: This step can be accomplished through acylation reactions using furan-2-carbonyl chloride or similar reagents.
Formation of the piperazine ring: The piperazine ring is introduced through nucleophilic substitution reactions involving piperazine and appropriate electrophiles.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
8-[(4-fluorophenyl)methoxy]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the quinoline core or the attached functional groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 8-[(4-fluorophenyl)methoxy]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline is , with a molecular weight of approximately 343.4 g/mol. The structure features a quinoline backbone, which is known for its diverse biological activities, combined with a piperazine moiety that enhances its pharmacological profile.
Antibacterial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antibacterial properties. For instance, studies have shown that fluorinated quinolines possess strong activity against various Gram-positive and Gram-negative bacterial strains. The incorporation of the furan-2-carbonyl group may enhance the interaction of the compound with bacterial enzymes, potentially leading to improved efficacy against resistant strains .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound A | E. coli | 20 | |
| Compound B | S. aureus | 18 | |
| This compound | TBD | TBD | TBD |
Anticancer Properties
Quinoline derivatives have been extensively studied for their anticancer potential. The unique structure of this compound may contribute to its ability to inhibit cancer cell proliferation. Preliminary studies suggest that quinoline-based compounds can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and growth .
Case Study:
A recent study evaluated the cytotoxic effects of various quinoline derivatives, including those similar to this compound, on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, indicating potent anticancer activity .
Neuropharmacological Effects
Emerging research suggests that piperazine-containing compounds may exhibit neuropharmacological effects, potentially acting as anxiolytics or antidepressants. The presence of the fluorophenyl and furan moieties could enhance the binding affinity to neurotransmitter receptors, making this compound a candidate for further investigation in neuropharmacology .
Mechanism of Action
The mechanism of action of 8-[(4-fluorophenyl)methoxy]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison with structurally analogous quinoline derivatives is provided below:
Structural and Functional Group Comparisons
Pharmacological and Physicochemical Properties
Structure-Activity Relationship (SAR) Insights
Direct attachment of fluorophenyl (as in ) reduces steric hindrance but may decrease metabolic stability compared to the methoxy-linked fluorophenyl in the target compound.
Piperazine Functionalization :
- The furan-2-carbonyl group on piperazine (target compound) introduces a rigid, planar structure, favoring interactions with aromatic residues in enzyme active sites .
- Bulkier groups like benzodioxine-carbonyl () reduce solubility but may enhance selectivity for specific targets.
Quinoline Core Substitutions: Substitutions at position 2 (e.g., piperazine in the target vs. furan in ) significantly alter electronic properties, impacting binding to targets like 5-HT receptors or kinases .
Biological Activity
The compound 8-[(4-fluorophenyl)methoxy]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline is a novel quinoline derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula :
- Molecular Weight : 343.4 g/mol
- IUPAC Name : this compound
Structural Representation
The compound features a quinoline core substituted with:
- A methoxy group at the 8-position.
- A furan-2-carbonyl-piperazine moiety at the 2-position.
This complex structure is expected to influence its biological activity significantly.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinoline derivatives. For instance, a related study on 2-(furan-2-yl)-4-phenoxyquinoline derivatives demonstrated significant anti-inflammatory effects with IC50 values ranging from 5.0 µM to over 30 µM against various targets, indicating a promising profile for similar compounds .
Table 1: Comparison of Biological Activities of Quinoline Derivatives
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | TBD | Antimicrobial |
| 4-[4-[(2-furan-2-yl)-quinolin-4-yloxy]phenyl] | 5.0 | Anti-inflammatory |
| Tricyclic furo[2,3-b]quinoline isomer | >30 | Anti-inflammatory |
Antimalarial Activity
In related research focusing on piperazine derivatives, compounds demonstrated notable antimalarial activity against Plasmodium falciparum , with selectivity towards inhibiting hematin formation . The introduction of various substituents was found to enhance or diminish efficacy, emphasizing the importance of structural modifications in developing effective antimalarial agents.
Case Studies and Research Findings
-
Study on Quinoline Derivatives :
- A study evaluated the antiamoebic activity of synthesized quinoline derivatives against Entamoeba histolytica , revealing that certain modifications led to improved potency compared to standard treatments like metronidazole .
- The compound's effectiveness was attributed to its ability to disrupt the life cycle of the parasite without adversely affecting host cells.
- Structure-Activity Relationship (SAR) :
Mechanistic Insights
The biological mechanisms through which these compounds exert their effects are multifaceted. They may involve:
- Inhibition of Enzymatic Activity : Many quinoline derivatives act by inhibiting key enzymes involved in pathogen metabolism.
- Disruption of Cellular Processes : Compounds may interfere with cellular signaling pathways critical for pathogen survival.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
